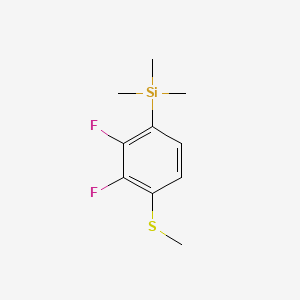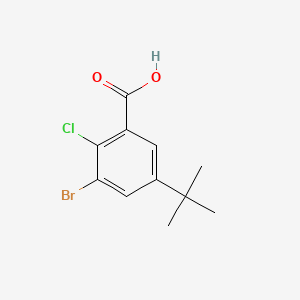
3-Bromo-5-(t-butyl)-2-chlorobenZoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(tert-butyl)-2-chlorobenzoic acid is an organic compound with the molecular formula C₁₁H₁₂BrClO₂. It is a derivative of benzoic acid, featuring bromine, chlorine, and tert-butyl substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(tert-butyl)-2-chlorobenzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 3-bromo-5-(tert-butyl)benzoic acid. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction mixture is then heated to facilitate the substitution of the hydrogen atom with a chlorine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific solvents can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Bromo-5-(tert-butyl)-2-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds with diverse functional groups.
科学的研究の応用
3-Bromo-5-(tert-butyl)-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-5-(tert-butyl)-2-chlorobenzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that regulate cellular processes.
類似化合物との比較
Similar Compounds
- 3-Bromo-5-(tert-butyl)benzoic acid
- 2-Chloro-5-(tert-butyl)benzoic acid
- 3-Bromo-2-chlorobenzoic acid
Uniqueness
3-Bromo-5-(tert-butyl)-2-chlorobenzoic acid is unique due to the combination of bromine, chlorine, and tert-butyl groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.
特性
分子式 |
C11H12BrClO2 |
|---|---|
分子量 |
291.57 g/mol |
IUPAC名 |
3-bromo-5-tert-butyl-2-chlorobenzoic acid |
InChI |
InChI=1S/C11H12BrClO2/c1-11(2,3)6-4-7(10(14)15)9(13)8(12)5-6/h4-5H,1-3H3,(H,14,15) |
InChIキー |
OGYAYSMYQVOHIW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


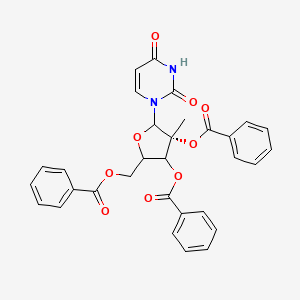

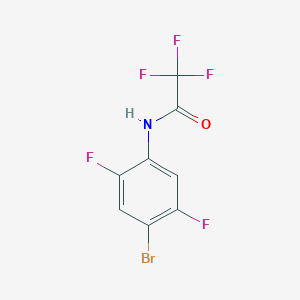
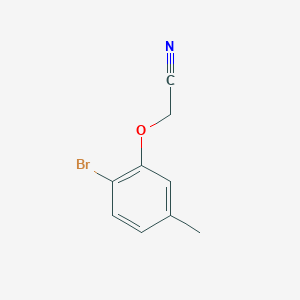
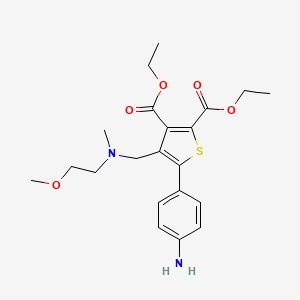

![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14771316.png)

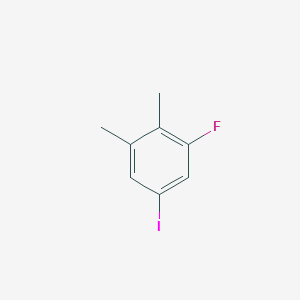
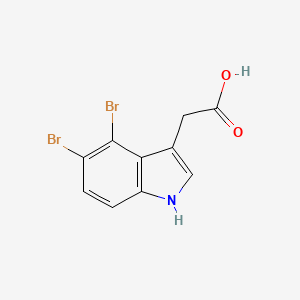
![2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14771333.png)


